Cas no 385389-39-9 (N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide)
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Cambridge id 6556298
- STK023813
- N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide
- N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide
- N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide
- AKOS001649719
- G72325
- WAY-321364
- AB00110114-01
- 385389-39-9
-
- Inchi: 1S/C21H17N3O4/c1-14-5-2-3-6-17(14)27-13-19(25)22-16-10-8-15(9-11-16)20-23-24-21(28-20)18-7-4-12-26-18/h2-12H,13H2,1H3,(H,22,25)
- InChI Key: TYZKMVYTBACMSY-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C(N([H])C1C([H])=C([H])C(C2=NN=C(C3=C([H])C([H])=C([H])O3)O2)=C([H])C=1[H])=O)C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H]
Computed Properties
- Exact Mass: 375.12190603g/mol
- Monoisotopic Mass: 375.12190603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 90.4
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1229370-5mg |
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide |
385389-39-9 | 98% | 5mg |
$120.0 | 2025-03-01 | |
| Ambeed | A1229370-10mg |
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide |
385389-39-9 | 98% | 10mg |
$202.0 | 2025-03-01 | |
| Ambeed | A1229370-25mg |
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide |
385389-39-9 | 98% | 25mg |
$404.0 | 2025-03-01 | |
| Ambeed | A1229370-50mg |
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide |
385389-39-9 | 98% | 50mg |
$686.0 | 2025-03-01 | |
| Ambeed | A1229370-100mg |
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-(o-tolyloxy)acetamide |
385389-39-9 | 98% | 100mg |
$1165.0 | 2025-03-01 |
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide Suppliers
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide
Professional Introduction to N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide (CAS No. 385389-39-9)
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 385389-39-9, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of multiple heterocyclic rings and functional groups in its molecular structure suggests a high degree of complexity, which may contribute to its multifaceted interactions with biological targets.
The core structure of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide incorporates a 1,3,4-oxadiazole moiety, which is a well-known pharmacophore in medicinal chemistry. The 1,3,4-oxadiazole ring is characterized by its ability to engage in hydrogen bonding and pi-stacking interactions, making it a valuable component in the design of bioactive molecules. Additionally, the furyl group attached to the oxadiazole ring introduces further conformational flexibility and potential for electronic modulation. These structural elements collectively enhance the compound's suitability for binding to biological receptors and modulating their activity.
In recent years, there has been growing interest in the development of novel therapeutic agents that target inflammation and immune response pathways. The phenyl and acetamide groups in N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide are particularly relevant in this context. Phenyl rings are frequently found in biologically active compounds due to their ability to stabilize charged intermediates and participate in hydrophobic interactions. The acetamide moiety is also a common pharmacophore that can serve as a hinge binder or interact with polar residues in protein targets. These features make the compound a candidate for further investigation as an anti-inflammatory or immunomodulatory agent.
The presence of the 2-methylphenoxy group adds another layer of complexity to the molecular structure of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide. This group can influence the compound's solubility, permeability, and metabolic stability, all of which are critical factors in drug development. The methyl substituent on the phenyl ring may also enhance lipophilicity, potentially improving cellular uptake and target engagement. These properties are particularly important when considering the compound's potential use in oral or topical formulations.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been instrumental in understanding how N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide interacts with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary data indicate that it may interact with receptors involved in immune regulation.
The synthesis of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves the careful construction of the heterocyclic core and subsequent functionalization with aromatic groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the furyl and phenyl moieties efficiently. These methods not only improve yield but also minimize unwanted byproducts.
In conclusion, N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at modulating inflammatory and immune responses. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one will play a crucial role in advancing our understanding of disease mechanisms and developing effective treatments.
385389-39-9 (N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide) Related Products
- 946275-64-5(N-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl-2-(naphthalen-2-yloxy)acetamide)
- 946305-89-1(N-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl-2-phenoxyacetamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)